molecular formula C19H30O B8559035 Phenylmethoxycyclododecane CAS No. 121758-10-9

Phenylmethoxycyclododecane

Cat. No. B8559035
M. Wt: 274.4 g/mol
InChI Key: YLDPUVRZKGGXDW-UHFFFAOYSA-N
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Patent
US05414142

Procedure details

The hydride was mixed, under an argon atmosphere and by mechanical stirring, with cyclododecanol (130.0 g. 0.71 mol) and benzyl chloride (650.0 g, 5.14 mol). The reaction mixture was heated to 125° C. The mixture became very viscous when the temperature reached between 60° and 70° C. A mild exotherm was observed at about 100° C. which resulted in a marked viscosity decrease. If an efficient reflux condenser is not used, some external cooling may be necessary during the mild exotherm. The internal flask temperature increased to about 120° C. over ten minutes. The reaction flask was heated at 120° to 125° C. for an additional hour and then it was cooled to 25° C. The excess hydride was carefully destroyed by the addition of 100 mL of 95% ethanol under an argon atmosphere. The mixture was treated with 500 mL of aqueous saturated sodium chloride solution and extracted with three 400 mL portions of hexane. The organic layer was collected, washed with two 100 mL portions of water and two 100 mL portions of aqueous sodium chloride solution. The product mixture was dried over magnesium sulfate, filtered, and concentrated at 50° C. and 15 mm. The product was distilled at 144°-146° C./0.2 mm to give (180.7 g) 93.0% of the theoretical yield. Gas chromatography ("GC") showed that the product was 99% of a single component, IR (neat, cm-1) 2930, 2865, 1475, 1455, 1095 (C-O-C), 1070, 740; 13C NMR (ppm CDC13) 139.31, 128.17, 127.54, 127.21, 76.26 (α-ring carbon), 70.22 (α-chain carbon), 28.91, 24.75, 24.31, 23.30, 23.19, 20.81; MS, m/z (relative intensity) 274 (M+, 1.5), 245(0.1), 230(0.4), 183(8.2), 174(0.9),160(1.0), 145(0.8), 133(2.3), 118(2.7), 104(10.4), 91(100), 81(3.2), 65(12.7), 56(2.1). Anal calcd for C19H30O:C,83.15;H,11.02. Found: C,83.33;H,11.18.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[CH:2]1([OH:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH2:15](Cl)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[C:16]1([CH2:15][O:14][CH:2]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Name
Quantity
130 g
Type
reactant
Smiles
C1(CCCCCCCCCCC1)O
Name
Quantity
650 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached between 60° and 70° C
CUSTOM
Type
CUSTOM
Details
was observed at about 100° C.
CUSTOM
Type
CUSTOM
Details
resulted in a marked viscosity decrease
CUSTOM
Type
CUSTOM
Details
If an efficient reflux condenser is not used
TEMPERATURE
Type
TEMPERATURE
Details
some external cooling may
TEMPERATURE
Type
TEMPERATURE
Details
The internal flask temperature increased to about 120° C. over ten minutes
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was heated at 120° to 125° C. for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to 25° C
CUSTOM
Type
CUSTOM
Details
The excess hydride was carefully destroyed by the addition of 100 mL of 95% ethanol under an argon atmosphere
ADDITION
Type
ADDITION
Details
The mixture was treated with 500 mL of aqueous saturated sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with three 400 mL portions of hexane
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with two 100 mL portions of water and two 100 mL portions of aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product mixture was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 50° C.
DISTILLATION
Type
DISTILLATION
Details
The product was distilled at 144°-146° C./0.2 mm
CUSTOM
Type
CUSTOM
Details
to give (180.7 g) 93.0% of the theoretical yield

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)COC1CCCCCCCCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.